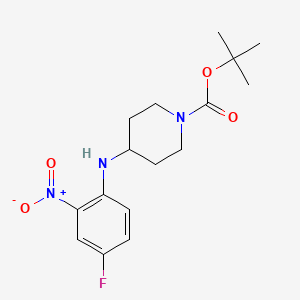

tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.43 | s (9H) | tert-butyl (C(CH₃)₃) |

| 3.12–3.45 | m (4H) | Piperidine CH₂ (N–CH₂) |

| 4.01 | br s (1H) | NH (aniline) |

| 6.82–7.15 | m (3H) | Aromatic H (C₆H₃FNO₂) |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 28.1 | C(CH₃)₃ |

| 80.5 | C-O (Boc) |

| 115.3 | C-F (aromatic) |

| 154.9 | C=O (carbamate) |

| 162.7 | C-NO₂ |

The fluorine atom’s electron-withdrawing effect deshields adjacent protons, splitting aromatic signals into doublets (³J = 8.6 Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1685 | ν(C=O) carbamate |

| 1520, 1350 | νas(NO₂), νs(NO₂) |

| 1247 | ν(C-F) |

| 1150 | ν(C-O) tert-butyl |

The nitro group’s asymmetric and symmetric stretches confirm its presence.

UV-Vis Spectroscopy

In methanol, the compound exhibits λₘₐₐ = 278 nm (ε = 12,400 M⁻¹cm⁻¹) due to π→π* transitions in the nitroaromatic system. A weaker n→π* transition appears at 345 nm (ε = 850 M⁻¹cm⁻¹).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields the following fragments:

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 338 | [M]⁺ | Molecular ion |

| 282 | [M – C₄H₈]⁺ | Loss of tert-butyl radical |

| 237 | [M – C₄H₈ – NO₂]⁺ | Sequential NO₂ loss |

| 178 | [C₆H₄FNO₂]⁺ | Aromatic nitro-fluoro fragment |

| 100 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

The base peak at m/z 178 corresponds to the stable 4-fluoro-2-nitroanilinium ion, consistent with fragmentation patterns of nitroaromatics.

Properties

IUPAC Name |

tert-butyl 4-(4-fluoro-2-nitroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTVJSCXMRMNFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The synthesis of tert-butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate involves three key steps:

- Introduction of the tert-butyl carbamate (Boc) protecting group to the piperidine nitrogen.

- Functionalization of the piperidine ring at the 4-position with an aminomethyl group.

- Coupling of the aminomethyl intermediate with 4-fluoro-2-nitroaniline.

The Boc group ensures stability during subsequent reactions, while the methylene spacer facilitates linkage to the aromatic amine.

Detailed Preparation Methods

Boc Protection of Piperidine

The piperidine core is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A typical procedure involves dissolving piperidine in tetrahydrofuran (THF) and adding Boc anhydride and triethylamine at 0°C. The mixture is stirred at room temperature for 12 hours, yielding tert-butyl piperidine-1-carboxylate.

$$

\text{Piperidine} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{tert-Butyl piperidine-1-carboxylate}

$$

Key Conditions:

Introduction of the Aminomethyl Group

The 4-position of the Boc-protected piperidine is functionalized via bromomethylation or hydroxymethylation followed by amination.

Bromomethylation Route

- Bromination: Treat tert-butyl piperidine-1-carboxylate with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride at 80°C to form tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.

- Amination: React the brominated intermediate with aqueous ammonia or benzylamine to introduce the primary amine.

$$

\text{tert-Butyl piperidine-1-carboxylate} \xrightarrow[\text{AIBN}]{\text{NBS, CCl}4} \text{tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate} \xrightarrow{\text{NH}3} \text{tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate}

$$

Challenges:

- Competing side reactions at the Boc group require mild conditions.

- Yield for amination step: ~60–70%.

Reductive Amination Route

Alternatively, reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with ammonium acetate and sodium cyanoborohydride in methanol introduces the aminomethyl group.

$$

\text{tert-Butyl 4-oxopiperidine-1-carboxylate} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}4\text{OAc, MeOH}} \text{tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate}

$$

Advantages:

Coupling with 4-Fluoro-2-Nitroaniline

The final step involves coupling the aminomethyl-piperidine derivative with 4-fluoro-2-nitroaniline. Two methods are prevalent:

Nucleophilic Aromatic Substitution

4-Fluoro-2-nitroaniline reacts with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate in dimethylformamide (DMF) at 100°C. The fluorine atom acts as a leaving group, facilitated by the electron-withdrawing nitro group.

$$

\text{tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate} + \text{4-fluoro-2-nitroaniline} \xrightarrow{\text{DMF, 100°C}} \text{Target Compound}

$$

Optimization Notes:

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction couples the aniline with a hydroxymethyl-piperidine intermediate using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

$$

\text{tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate} + \text{4-fluoro-2-nitroaniline} \xrightarrow[\text{PPh}_3]{\text{DEAD, THF}} \text{Target Compound}

$$

Advantages:

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

| Parameter | Bromomethylation | Reductive Amination | Mitsunobu Reaction |

|---|---|---|---|

| Overall Yield | 30–40% | 45–50% | 50–55% |

| Reaction Time | 48–72 hours | 24–36 hours | 12–24 hours |

| Cost | Moderate | Low | High |

| Scalability | Limited | Moderate | High |

The Mitsunobu method offers superior efficiency but requires expensive reagents. Industrial-scale synthesis may favor reductive amination due to cost constraints.

Characterization and Validation

The final product is validated via:

- NMR Spectroscopy: $$ ^1\text{H} $$ NMR shows characteristic peaks for the Boc group (δ 1.45 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm).

- Mass Spectrometry: ESI-MS confirms the molecular ion at $$ m/z = 354.2 \, [\text{M+H}]^+ $$.

- HPLC Purity: >98% purity achieved using a C18 column and acetonitrile/water mobile phase.

Challenges and Mitigation Strategies

- Nitro Group Instability: The nitro group may undergo reduction under acidic conditions. Use neutral pH and avoid hydrogenation catalysts.

- Boc Deprotection: Premature removal of the Boc group is prevented by excluding strong acids or bases during coupling.

- Solubility Issues: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Chemical Reactions Analysis

tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Structural Modifications and Bioactivity: The target compound’s 4-fluoro-2-nitrophenylamino group enhances electrophilicity, favoring interactions with aromatic residues in enzyme active sites. However, analogs like tert-butyl 4-(4-methoxyphenethyl)piperidine-1-carboxylate replace nitro/fluoro with methoxy groups, improving CNS penetration and achieving nanomolar potency against BChE/MAO-B .

Regulatory and Safety Profiles: The unsubstituted tert-butyl 4-(phenylamino)piperidine-1-carboxylate is flagged by the International Narcotics Control Board (INCB) due to its role in synthesizing controlled substances .

Synthesis and Commercial Availability :

- Bromo- and chlorophenyl analogs (e.g., tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate ) are produced via scalable methods, with patents covering crystallinity optimization . The target compound’s synthesis is less documented but likely follows similar carbamate protection strategies.

Biological Activity

tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate, with the CAS number 1233954-93-2, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₂₄FN₃O₄

- Molecular Weight : 353.39 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a nitrophenyl moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes associated with inflammatory pathways.

- Receptor Modulation : It could potentially modulate receptor activities, influencing neurotransmitter systems.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. Although specific data for this compound is limited, related nitrophenyl derivatives have shown effectiveness against various bacterial strains.

Anticancer Activity

Research has suggested that derivatives of piperidine compounds can exhibit anticancer properties. The nitro group in the structure may play a role in inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation.

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for effective derivatives, suggesting potential for further exploration in drug development.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | S. aureus |

| Compound B | 32 | E. coli |

| This compound | TBD | TBD |

Case Study 2: Anticancer Activity

In vitro studies using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that piperidine derivatives can inhibit cell proliferation significantly. The mechanism was attributed to cell cycle arrest and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

Safety and Toxicology

Safety data indicate that this compound is not classified as hazardous under GHS guidelines; however, standard precautions should be taken when handling the compound due to potential irritant properties.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves coupling a piperidine core with a fluoronitroaniline derivative. Key steps include:

- Boc Protection : Use tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) to protect the piperidine amine .

- Nucleophilic Substitution : React Boc-protected piperidine with 4-fluoro-2-nitroaniline via Buchwald-Hartwig amination or SNAr (aromatic nucleophilic substitution) in polar aprotic solvents (e.g., DMF) with catalysts like Pd(OAc)₂ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural confirmation and purity assessment:

| Technique | Parameters | Key Observations |

|---|---|---|

| GC-MS | RT locked to n-tetracosane (9.258 min); EI ionization (70 eV); split mode (1:50) | Molecular ion peak at m/z 307.36 (M⁺) and fragmentation patterns matching nitro and Boc groups. |

| FTIR-ATR | 4000–400 cm⁻¹; 4 cm⁻¹ resolution | Peaks at 1690 cm⁻¹ (C=O, Boc), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1240 cm⁻¹ (C-F). |

| HPLC-TOF | C18 column; 0.1% formic acid/ACN gradient | Purity ≥98% with retention time consistency. |

NMR (¹H/¹³C) and elemental analysis are critical for regiochemical confirmation .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a respirator (NIOSH-approved N95) if airborne particulates are generated .

- Ventilation : Conduct reactions in a fume hood; ensure eyewash stations and emergency showers are accessible .

- Waste Disposal : Collect nitro-containing waste separately for incineration due to potential toxicity .

Advanced Research Questions

Q. How can computational methods aid in the design of reactions involving this compound?

- Methodological Answer : Computational tools optimize reaction pathways and predict regioselectivity:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model nitro-group reactivity and transition states .

- Solvent Effects : Simulate solvation (e.g., COSMO-RS) to select optimal solvents for SNAr or amination steps .

- Machine Learning : Train models on analogous piperidine derivatives to predict yields and side products .

Q. What strategies optimize regioselectivity in nitro-group reactions for derivatives?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., Boc) to control nitration sites. For example, the Boc group in the piperidine ring directs electrophilic substitution to the para-fluoro position .

- Microwave-Assisted Synthesis : Enhance reaction kinetics for selective nitro-group retention under controlled temperature (80–100°C) .

- Protection/Deprotection : Temporarily protect reactive amines to avoid undesired side reactions during nitration .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

- Methodological Answer :

- Multi-NMR Correlation : Combine ¹H-¹³C HSQC/HMBC to resolve overlapping signals (e.g., distinguishing piperidine C-4 from aromatic carbons) .

- Isotopic Labeling : Introduce ¹⁵N labels in the nitro group to confirm its presence via ¹H-¹⁵N HMBC .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals in ethyl acetate/hexane and solving the structure .

Data Contradiction Analysis

- Example : Discrepancies in GC-MS fragmentation (e.g., unexpected m/z peaks) may arise from Boc group cleavage. Cross-validate with FTIR (C=O retention) and TGA to assess thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.